1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-(4-butoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-5-6-16-30-20-12-14-21(15-13-20)31(26,27)25-18(3)22(17(2)23-25)32(28,29)24(4)19-10-8-7-9-11-19/h7-15H,5-6,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUADCTIEELZCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is part of a larger class of pyrazole derivatives, which have gained attention due to their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, synthesis methods, and potential applications in medicine.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
Synthesis Methods
The synthesis of pyrazole derivatives typically involves the reaction of appropriate sulfonyl chlorides with amines. For this specific compound, the synthesis can be optimized using potassium tert-butoxide as a base in THF solvent, yielding good reaction rates and product purity. A detailed reaction scheme is outlined in Table 1.
| Reagent | Amount | Yield (%) |
|---|---|---|
| Sulfonyl chloride | 1.0 equiv | 90 |
| Amine | 1.05 equiv | |
| Base (K-tert-butoxide) | 1.5 equiv | |
| Solvent (THF) | 10 vol |
Antiproliferative Activity
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. The compound was tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated a half-maximal inhibitory concentration (IC50) value that suggests moderate potency against these cells without exhibiting cytotoxic effects at tested concentrations .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and survival. Pyrazole derivatives have been shown to interact with protein targets associated with cell signaling pathways that regulate growth and apoptosis . This interaction may lead to altered cellular responses that inhibit tumor growth.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in preclinical models:
- Study on Anticancer Activity : A recent investigation focused on a series of pyrazole-4-sulfonamide derivatives, including the target compound, revealed that these compounds significantly reduced tumor size in xenograft models without notable toxicity .
- Antimicrobial Properties : Another study assessed the antimicrobial activity of similar pyrazole compounds, finding that they exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications as antibacterial agents .
Scientific Research Applications
Pharmacological Applications
1. Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyrazole-4-sulfonamide derivatives, including the compound . Research indicates that these compounds exhibit significant activity against various cancer cell lines without causing cytotoxic effects on normal cells. For instance, in vitro assays demonstrated that certain pyrazole derivatives inhibited cell proliferation effectively, with half-maximal inhibitory concentration (IC50) values indicating their potency .
2. Inhibition of Enzymatic Activity
Pyrazole derivatives have been investigated for their ability to inhibit specific enzymes associated with metabolic disorders. The compound has shown promise as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial for regulating cortisol levels in the body. Inhibitors of this enzyme are being explored for their therapeutic potential in treating conditions such as type II diabetes and metabolic syndrome .
Case Studies
Case Study 1: Anticancer Properties
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer properties against U937 cells. The results indicated that certain compounds exhibited significant antiproliferative activity while maintaining low cytotoxicity levels . This suggests potential applications in developing targeted cancer therapies.
Case Study 2: Metabolic Disease Research
Another research effort focused on the role of pyrazole derivatives in metabolic diseases. The study aimed to assess the efficacy of these compounds as inhibitors of 11β-HSD1. Results showed that specific derivatives could effectively lower cortisol levels in vitro, marking them as candidates for further development in treating metabolic syndrome .
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonamide Groups
The sulfonamide moieties serve as primary reactive sites due to the electron-withdrawing nature of the sulfonyl group. Key reactions include:
a. Sulfonamide Coupling with Amines
Reaction of the sulfonyl chloride precursor with substituted amines under mild basic conditions yields derivatives. For example:
textR-NH₂ + Sulfonyl chloride → R-NHSO₂-Pyrazole + HCl
Conditions : Diisopropylethylamine (DIPEA) in dichloromethane (DCM), 16–24 hr, 25–30°C .
Table 1: Representative Sulfonamide Coupling Reactions
| Amine Reactant | Product Yield (%) | Reaction Time (hr) | Conditions |
|---|---|---|---|
| 2-Phenylethylamine | 65 | 16 | DIPEA/DCM, 25°C |
| Cyclohex-1-enylethylamine | 41 | 20 | DIPEA/DCM, 30°C |
Mechanism : Base deprotonates the amine, facilitating nucleophilic attack on the electrophilic sulfur atom .
Hydrolysis of Sulfonamide Bonds
Controlled hydrolysis under acidic or basic conditions cleaves sulfonamide bonds:
a. Acidic Hydrolysis
textR-SO₂-NR'₂ + H₂O → R-SO₃H + H₂NR'₂
Conditions : Concentrated HCl, reflux (110°C), 6–8 hr .
Outcome : Yields sulfonic acid and amine fragments.
b. Basic Hydrolysis
textR-SO₂-NR'₂ + NaOH → R-SO₃Na + HNR'₂
Conditions : 2M NaOH, 80°C, 4 hr .
Electrophilic Aromatic Substitution on Pyrazole
The pyrazole ring exhibits limited reactivity toward electrophiles due to electron-withdrawing sulfonamide groups. Methyl substituents further deactivate the ring.
a. Nitration
textPyrazole + HNO₃ → Nitro-pyrazole derivative
Conditions : Fuming HNO₃/H₂SO₄, 0–5°C, 2 hr.
Outcome : Nitration occurs preferentially at the C4 position if unsubstituted .
Redox Reactions
a. Oxidation of the Butoxy Chain
The 4-butoxy group undergoes oxidation to a ketone or carboxylic acid:
textR-O-(CH₂)₃CH₃ → R-O-(CH₂)₂COOH
Conditions : KMnO₄/H₂SO₄, 70°C, 3 hr.
b. Reduction of Sulfonamide
Limited reduction occurs under harsh conditions:
textR-SO₂-NR'₂ → R-SH + H₂NR'₂
Conditions : LiAlH₄, anhydrous THF, 12 hr.
Biological Reactivity
In pharmacological contexts, the compound interacts with biological targets via:
-
Enzyme Inhibition : Binds to ATP pockets of kinases via sulfonamide H-bonding .
-
Receptor Antagonism : Blocks serotonin or dopamine receptors through aryl group interactions .
Table 2: Pharmacological Interactions
| Target | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| Kinase X | 0.45 | Competitive inhibition | |
| Serotonin Receptor 5-HT₂A | 1.2 | Allosteric modulation |
Stability Under Ambient Conditions
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Analysis
The compound shares core sulfonamide and pyrazole motifs with several analogs (Tables 1–2). Key differences lie in substituents, which influence physicochemical and biological properties:
Table 1: Substituent Comparison
Key Observations :
- The 4-butoxybenzenesulfonyl group in the target compound enhances lipophilicity compared to the pyridine and 4-chlorophenyl carbamoyl groups in Compound 27 .
- N-Phenyl and 3,5-dimethyl substituents may sterically hinder interactions with biological targets relative to the 4-butyl and chlorophenoxymethyl groups in analogs .
Physicochemical Properties
Limited data are available for the target compound, but comparisons with Compound 27 () highlight trends:
Table 2: Physical and Spectral Data
Analysis :
Bioactivity and Research Findings
While bioactivity data for the target compound are absent in the evidence, analogs like Compound 27 are synthesized for bioactivity screening. For example:
Q & A
Q. What are optimized synthetic routes for 1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide?
Methodological Answer: Synthesis typically involves sulfonylation and pyrazole ring formation. A general approach includes:
- Reacting 4-butoxybenzenesulfonyl chloride with a pre-synthesized pyrazole amine precursor under anhydrous THF with triethylamine as a base .
- Monitoring reaction progress via TLC and isolating the product via extraction (e.g., dichloromethane) followed by column chromatography .
- Optimize reaction time and stoichiometry to avoid side products, such as over-sulfonylation or incomplete ring closure.
Key Considerations:
Q. How is structural characterization performed for this compound?
Methodological Answer: Combine multiple analytical techniques:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, resolve torsional angles of the butoxy group and confirm sulfonamide geometry .
- NMR spectroscopy : Assign - and -NMR peaks to confirm substituent positions (e.g., methyl groups on pyrazole and phenyl rings) .
- IR spectroscopy : Identify SO asymmetric/symmetric stretching vibrations (~1334 cm and ~1162 cm) .
Q. What physical properties are critical for handling this compound?
Methodological Answer: Key properties include:
- Density : ~1.5 g/cm (measured via gas pycnometry) .
- Hydrogen bonding : Assess donor/acceptor counts (e.g., 1 donor, 5 acceptors) to predict solubility .
- Thermal stability : Perform TGA to determine decomposition temperature (method not in evidence but inferred from standard practices).
Note: Similar sulfonamides exhibit logP ~3, suggesting moderate hydrophobicity .
Advanced Research Questions
Q. How can contradictions in bioactivity data be resolved?
Methodological Answer: Address discrepancies using iterative validation:
- Replicate assays under standardized conditions (e.g., fixed pH, temperature) .
- Cross-validate with orthogonal methods (e.g., enzyme inhibition vs. cytotoxicity assays) .
- Apply statistical tools (e.g., ANOVA) to isolate variables like solvent effects or impurity interference .
Example: Inconsistent IC values may arise from assay sensitivity; use multiple cell lines or enzyme isoforms for confirmation .
Q. What mechanisms underlie its bioactivity in carbonic anhydrase inhibition?
Methodological Answer:
- Docking studies : Model interactions between the sulfonamide group and enzyme active-site zinc .
- Kinetic assays : Measure values via stopped-flow spectrophotometry to assess competitive inhibition .
- Mutagenesis : Modify key residues (e.g., Thr199) to validate binding hypotheses .
Key Finding (Analogous Compound): Pyrazole-sulfonamides show enhanced selectivity for CA IX over CA II isoforms .
Q. How is regioselectivity achieved during pyrazole ring functionalization?
Methodological Answer: Control via:
- Directing groups : Use methyl substituents to block undesired positions during cyclization .
- Temperature modulation : Lower temperatures favor kinetic control, reducing byproducts .
- Catalysis : Employ Cu(I) to promote 1,3-dipolar cycloaddition regioselectivity (method inferred from analogous syntheses) .
Q. What computational strategies predict its polymorphic forms?
Methodological Answer:
- Crystal structure prediction (CSP) : Use software like Mercury to simulate packing modes based on van der Waals interactions .
- DFT calculations : Compare lattice energies of hypothetical polymorphs .
- Experimental validation : Compare predicted XRD patterns with experimental data .
Case Study : Related N-(4-methoxyphenyl)benzenesulfonamide exhibits polymorphism due to sulfonamide torsion flexibility .
Q. How can synthetic byproducts be identified and minimized?
Methodological Answer:
Q. What strategies improve solubility for in vivo studies?
Methodological Answer:
Q. How is enantiomeric purity assessed if chiral centers are present?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
